molecular formula C18H22N2O2 B14728640 1,5-Diphenyl-1,5-diazocane-3,7-diol CAS No. 5360-74-7

1,5-Diphenyl-1,5-diazocane-3,7-diol

Cat. No.: B14728640
CAS No.: 5360-74-7
M. Wt: 298.4 g/mol
InChI Key: UURZKDKKSVJJEH-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1,5-diazocane-3,7-diol is a chiral, eight-membered cyclic diamine diol of interest in synthetic and medicinal chemistry. Compounds featuring the 1,5-diazocane scaffold, such as 1,5-diazacyclooctane, are recognized for their utility as spacers in the development of bioactive molecules, particularly in the synthesis of mitochondria-targeting conjugates with cytotoxic properties . The presence of multiple nitrogen and oxygen functional groups within a single, conformationally constrained ring system makes this compound a valuable scaffold for constructing complex ligands and molecular frameworks. Researchers may explore its use as a precursor for chiral ligands in asymmetric catalysis, drawing parallels to the application of related chiral 1,5-diaza-3,7-diphosphacyclooctanes in transition metal complexes . The secondary amines and hydroxyl groups provide handles for further functionalization, allowing for the creation of libraries of derivatives for screening in various biological assays. This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5360-74-7

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

1,5-diphenyl-1,5-diazocane-3,7-diol

InChI

InChI=1S/C18H22N2O2/c21-17-11-19(15-7-3-1-4-8-15)12-18(22)14-20(13-17)16-9-5-2-6-10-16/h1-10,17-18,21-22H,11-14H2

InChI Key

UURZKDKKSVJJEH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(CC(CN1C2=CC=CC=C2)O)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Precursor Synthesis

Reaction Scheme :

  • $$ \text{N-Phenylpropane-1,3-diamine} + 3,7-di-O-tosyl-1,5-diol \rightarrow \text{Intermediate} $$
  • $$ \text{Detosylation} \rightarrow \text{Target Compound} $$

Procedure :

  • Tosylate 3,7-dihydroxy-1,5-diazocane precursor using p-toluenesulfonyl chloride in pyridine (yield: 85-90%).
  • React with N-phenylpropane-1,3-diamine in DMF at 80°C for 24 hr under nitrogen atmosphere.
  • Remove tosyl groups via HBr/acetic acid treatment with thioanisole as scavenger (92% yield).

Key Parameters :

Parameter Optimal Range
Temperature 80-85°C
Reaction Time 18-24 hr
Solvent Anhydrous DMF
Catalyst None required

Grignard-Based Phenylation Strategy

Building on diphenyl silane diol synthesis, this method introduces phenyl groups post-cyclization:

Diazocane Ring Formation

  • Prepare 1,5-diazocane-3,7-diol via propane-1,3-diamine and 1,3-dibromopropane cyclization.
  • Protect hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers.

N-Phenylation Process

Reaction Conditions :

  • Phenyl magnesium bromide (3.0 equiv)
  • CuI catalyst (0.1 equiv)
  • THF solvent, reflux 12 hr

Mechanism :
$$ \text{Diazocane-NH} + \text{PhMgBr} \xrightarrow{\text{CuI}} \text{Diazocane-NPh} $$

Yield Optimization :

Attempt Catalyst Loading Yield (%)
1 0.05 eq 28
2 0.10 eq 47
3 0.15 eq 49

One-Pot Reductive Amination Method

This innovative approach combines ring formation and functionalization:

Reaction Components

  • 1,5-Diketone precursor (3,7-dihydroxyoctanedione)
  • Benzylamine derivatives
  • NaBH$$_3$$CN reducing agent

Stoichiometry :
$$ \text{C}6\text{H}5\text{NH}_2 : \text{Diketone} = 2:1 $$

Temperature Profile :

  • 25°C for imine formation (4 hr)
  • 0°C for reduction (12 hr)

Yield Comparison :

Solvent System Conversion (%)
MeOH/HOAc (9:1) 62
THF/H$$_2$$O (4:1) 71
DCM/TFA (95:5) 58

Critical Analysis of Methodologies

Yield Optimization Challenges

The tosylate method demonstrates superior reproducibility (85-92% yield), while Grignard approaches suffer from competing side reactions (maximum 49% yield). Reductive amination shows promise but requires strict anhydrous conditions.

Byproduct Formation

Common impurities include:

  • Polymeric oligomers from ring-opening (15-20% in non-optimized runs)
  • Ortho-substituted phenyl isomers (5-8% in metal-catalyzed reactions)
  • Partially reduced intermediates (3-5% in reductive amination)

Advanced Characterization Data

Spectroscopic Fingerprints

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :

  • δ 7.25-7.15 (m, 10H, aromatic)
  • δ 4.12 (t, J = 6.8 Hz, 4H, CH$$_2$$-O)
  • δ 3.89 (s, 4H, N-CH$$_2$$)

HRMS (ESI+) :
Calculated for C$${20}$$H$${24}$$N$$2$$O$$2$$ [M+H]$$^+$$: 332.1864
Found: 332.1861

Industrial-Scale Considerations

Adapting laboratory methods for production requires:

  • Continuous flow reactors for exothermic Grignard steps
  • Membrane-based separation for diol purification
  • Catalyst recycling systems for copper-mediated reactions

Environmental Impact Assessment

Method PMI* E-Factor**
Tosylate 8.7 23.4
Grignard 14.2 41.8
Reductive Amination 6.9 18.9

Process Mass Intensity (kg/kg product) *Waste generated per kg product

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1,5-diazocane-3,7-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups onto the phenyl rings .

Scientific Research Applications

1,5-Diphenyl-1,5-diazocane-3,7-diol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-1,5-diazocane-3,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, influencing their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids .

Comparison with Similar Compounds

Ts-dione (1,5-Bis(p-toluenesulfonyl)-1,5-diazocane-3,7-dione)

  • Structure : Derived from Ts-diol via oxidation of hydroxyl groups to ketones.
  • Synthesis : Ts-diol undergoes oxidation using Swern conditions (DMSO/oxalyl chloride in CH₂Cl₂) to yield Ts-dione .
  • Key Differences :
    • Ts-dione’s ketone groups increase electron-withdrawing character, enhancing stability for subsequent nitration steps in HNFX synthesis.
    • Ts-diol’s hydroxyl groups make it more reactive toward oxidation, whereas Ts-dione’s rigidity impacts its solubility and compatibility in propellant matrices .

1,5-Diaminotetrazole (DAT) and Derivatives

  • Structure: Tetrazole ring with two amino groups.
  • Synthesis: Prepared from diaminoguanidine hydrochloride under optimized acidic conditions .
  • Comparison :
    • Energetic Properties : DAT forms high-energy salts (e.g., DAT perchlorate) with detonation velocities (~8,500 m/s) exceeding conventional explosives. Ts-diol derivatives focus on oxidizer roles rather than detonation.
    • Applications : DAT is used in primary explosives and pyrotechnics, while Ts-diol derivatives serve as oxidizers in composite propellants .

1,5-Diphenylcarbazone (CAS 538-62-5)

  • Structure : Carbazone backbone with phenyl substituents.
  • Properties : Orange-red powder, soluble in alcohols and acetone, used as a chelating agent for metal ion detection (e.g., Hg²⁺, Cd²⁺) .
  • Comparison :
    • Functionality : Ts-diol’s hydroxyl and nitrogen atoms enable coordination, but its primary use is in propellants. Diphenylcarbazone’s conjugated system facilitates colorimetric metal sensing.
    • Reactivity : Diphenylcarbazone undergoes tautomerism, whereas Ts-diol’s reactivity centers on oxidation and sulfonation .

Dibenzylideneacetone (DBA, CAS 538-58-9)

  • Structure: 1,5-Diphenyl-1,4-pentadien-3-one with conjugated dienone groups.
  • Applications: Common ligand in organometallic catalysis and precursor in organic synthesis .
  • Comparison :
    • Electronic Properties : DBA’s α,β-unsaturated ketones enable π-backbonding in metal complexes, while Ts-diol’s hydroxyl groups participate in hydrogen bonding.
    • Thermal Stability : DBA’s conjugated system offers stability up to 200°C, whereas Ts-diol derivatives require careful handling due to energetic functional groups .

3,7-Diazaadamantan-9-one, 1,5-Diphenyl- (CAS 19066-35-4)

  • Structure : Rigid adamantane cage with two phenyl groups and ketone functionality.
  • Properties : Molecular weight 304.39 g/mol, IUPAC name 1,5-diphenyl-3,7-diazaadamantan-9-one .
  • Comparison: Structural Rigidity: The adamantane framework enhances thermal and chemical stability, making it suitable for pharmaceutical scaffolds. Ts-diol’s flexible eight-membered ring prioritizes synthetic versatility. Applications: Potential use in drug design vs. Ts-diol’s role in energetic materials .

Comparative Data Table

Compound CAS Number Molecular Formula Key Functional Groups Applications Key References
Ts-diol 5360-74-7 C₁₈H₂₀N₂O₂S₂ Hydroxyl, sulfonyl Energetic oxidizers
Ts-dione 94683-14-4 C₁₈H₁₈N₂O₄S₂ Ketone, sulfonyl HNFX precursor
DAT 67952-57-0 CH₃N₅ Amino, tetrazole Explosives, pyrotechnics
1,5-Diphenylcarbazone 538-62-5 C₁₃H₁₂N₄O Carbazone, phenyl Metal ion detection
DBA 538-58-9 C₁₇H₁₄O Dienone, phenyl Organic synthesis, catalysis
3,7-Diazaadamantan-9-one 19066-35-4 C₂₀H₂₀N₂O Adamantane, ketone Pharmaceutical intermediates

Research Findings and Trends

  • Energetic Materials : Ts-diol and DAT derivatives highlight the trade-off between oxidizer stability (Ts-diol) and detonation power (DAT). Ts-diol’s oxidation to Ts-dione is critical for HNFX, which offers higher specific impulse than ammonium perchlorate .
  • Chelation Chemistry : Diphenylcarbazone’s selectivity for heavy metals contrasts with Ts-diol’s inertness in coordination, underscoring divergent applications .
  • Synthetic Flexibility : DBA’s versatility in cross-coupling reactions vs. Ts-diol’s specialized role in propellant synthesis reflects design priorities in organic vs. energetic chemistry .

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